molecular formula C11H11BrN2O2S B603067 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole CAS No. 1185703-20-1

1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole

Cat. No.: B603067
CAS No.: 1185703-20-1
M. Wt: 315.19g/mol
InChI Key: HHZKFXHNFQVHDZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 5-bromo-2,4-dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole typically involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3H+), or halogens in the presence of a Lewis acid catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazole derivatives.

    Electrophilic Aromatic Substitution: Formation of various substituted aromatic compounds.

    Reduction: Formation of sulfide or thiol derivatives.

Scientific Research Applications

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The sulfonyl group can form strong interactions with amino acid residues, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxamide
  • 5-Bromo-2,4-dimethylbenzenesulfonyl chloride
  • 5-Bromo-2,4-dimethylbenzenesulfonyl pyrrolidine

Comparison: 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. The pyrazole ring can enhance the compound’s stability and binding interactions with target molecules, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-8-6-9(2)11(7-10(8)12)17(15,16)14-5-3-4-13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZKFXHNFQVHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CC=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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